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molecular formula C9H9F2N B8737076 6,7-difluoro-2,3-dihydro-1H-inden-1-amine

6,7-difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No. B8737076
M. Wt: 169.17 g/mol
InChI Key: DAURVHMJENUGCM-UHFFFAOYSA-N
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Patent
US07884244B2

Procedure details

A solution of 6,7-difluoro-1-indanone (6.00 g, 35.70 mmol), NaBH3CN (15.70 g, 0.25 mol) and NH4OAc (82.60 g, 1.07 mol) in isopropanol was reacted according to the protocols as outlined in general procedure B to give 3.00 g of the crude title compound, which was used in the next step without further purification. Spectroscopic data: 1H NMR (300 MHz, CDCl3) □ 1.7 (br s, 2H), 1.78-1.90 (m, 1H), 2.44-2.57 (m, 1H), 2.72-2.87 (m, 1H), 2.95-3.09 (m, 1H), 4.7 (t, 1H, J=6.7 Hz), 6.86-7.00 (m, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
82.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=O)=[CH:4][CH:3]=1.[BH3-]C#[N:15].[Na+]>C(O)(C)C>[F:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH2:6][CH2:7][CH:8]2[NH2:15])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC1=CC=C2CCC(C2=C1F)=O
Name
Quantity
15.7 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
NH4OAc
Quantity
82.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2CCC(C2=C1F)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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